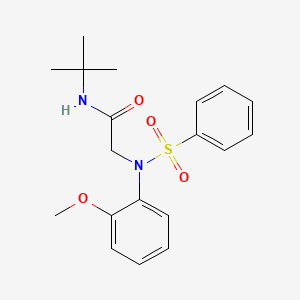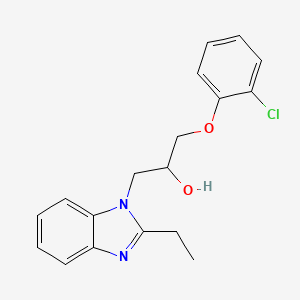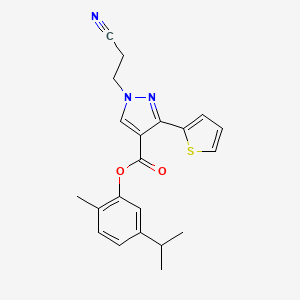
2-(3-bromophenoxy)-N-(4-methoxy-2-nitrophenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-bromophenoxy)-N-(4-methoxy-2-nitrophenyl)propanamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as BPN and is synthesized through a specific method.
作用机制
BPN works by inhibiting the activity of PTP1B, which is a negative regulator of insulin signaling. By inhibiting PTP1B, BPN increases insulin sensitivity and glucose uptake in cells, leading to improved glucose tolerance. Additionally, BPN has been shown to induce cell cycle arrest and apoptosis in cancer cells, suggesting a potential mechanism for its anticancer activity.
Biochemical and Physiological Effects:
BPN has been shown to have several biochemical and physiological effects in animal models. In diabetic and obese animals, BPN has been shown to improve glucose tolerance and insulin sensitivity. Additionally, BPN has been shown to reduce body weight and adiposity in obese animals. In cancer cells, BPN has been shown to induce cell cycle arrest and apoptosis, leading to decreased cell proliferation.
实验室实验的优点和局限性
One advantage of using BPN in lab experiments is its selectivity for PTP1B, which allows for specific inhibition of this enzyme without affecting other signaling pathways. Additionally, BPN has been shown to have minimal toxicity in animal models, making it a safe and effective tool for research. However, one limitation of using BPN is its relatively low potency compared to other PTP1B inhibitors, which may require higher concentrations for effective inhibition.
未来方向
There are several potential future directions for research involving BPN. One area of interest is the development of more potent analogs of BPN for use as PTP1B inhibitors. Additionally, BPN could be investigated for its potential as a therapeutic agent for diabetes and obesity in humans. Finally, BPN could be further explored for its anticancer activity and potential use in cancer therapy.
In conclusion, BPN is a chemical compound that has gained attention in the scientific community due to its potential applications in research. Its selective inhibition of PTP1B has led to investigations into its potential as a therapeutic agent for diabetes and obesity, as well as its anticancer activity. While there are limitations to its use, BPN remains a valuable tool for scientific research and has several potential future directions for investigation.
合成方法
The synthesis of BPN involves several steps that require specific reagents and conditions. The first step involves the reaction of 3-bromophenol with 4-methoxy-2-nitrobenzoyl chloride in the presence of a base to form 2-(3-bromophenoxy)-4-methoxy-2-nitrobenzoic acid. This acid is then converted to the corresponding acid chloride using thionyl chloride. The final step involves the reaction of the acid chloride with N-(2-aminoethyl)propane-1,3-diamine to form BPN.
科学研究应用
BPN has been used in various scientific research applications due to its potential as a selective inhibitor of protein tyrosine phosphatase 1B (PTP1B). PTP1B is a key regulator of insulin signaling and has been implicated in the development of type 2 diabetes and obesity. BPN has been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes and obesity. Additionally, BPN has been investigated for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells.
属性
IUPAC Name |
2-(3-bromophenoxy)-N-(4-methoxy-2-nitrophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O5/c1-10(24-13-5-3-4-11(17)8-13)16(20)18-14-7-6-12(23-2)9-15(14)19(21)22/h3-10H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMHYMNKQXXWCPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=C(C=C1)OC)[N+](=O)[O-])OC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-bromophenoxy)-N-(4-methoxy-2-nitrophenyl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(4-methoxyphenyl)amino]-2-propanol](/img/structure/B5085006.png)


![4-(1-pyrrolidinylcarbonyl)-1-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)piperidine](/img/structure/B5085022.png)
![2-[(4-bromophenyl)thio]-N-(2-cyanophenyl)acetamide](/img/structure/B5085026.png)

![N-[3-(2-furyl)phenyl]-1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5085039.png)


![4-(2-fluorobenzyl)-11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole hydrochloride](/img/structure/B5085077.png)

![N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-4-methoxy-3-nitrobenzamide](/img/structure/B5085094.png)
![2-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5085100.png)